

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

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Compound of Interest

Compound Name: *3-chloro-N-(2-methoxy-5-nitrophenyl)propanamide*

CAS No.: 90794-82-4

Cat. No.: B2806219

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Q1: What are the primary degradation impurities of Lazertinib, and what causes their formation? Lazertinib undergoes distinct structural changes under forced degradation conditions, yielding specific degradation products (DP-1 through DP-5)[4].

- Hydrolytic Impurities (Acid/Alkali): Extreme pH conditions catalyze the hydrolysis of the acrylamide (Michael acceptor) or the methoxy-substituted phenylamide bonds.
- Oxidative Impurities (Peroxide): Exposure to oxidative stress primarily targets the electron-rich morpholine ring and the dimethylamino group, frequently resulting in N-oxide impurities.
- Reductive Impurities: Reducing agents can saturate the critical double bond of the acrylamide moiety, neutralizing the drug's ability to form irreversible covalent bonds with the EGFR kinase domain.

Q2: What is the optimal chromatographic method for resolving Lazertinib from its degradation products? A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is required to separate the parent drug from closely eluting impurities[4].

- Causality Check: Lazertinib contains multiple basic nitrogen centers (e.g., pyrazole, pyrimidine, and dimethylamino groups). Using a highly acidic mobile phase (pH 2.25) ensures these functional groups remain fully protonated[4]. This suppresses secondary interactions with residual silanols on the stationary phase, preventing peak tailing and ensuring sharp resolution.

Q3: How do polymorphic forms of Lazertinib affect sample preparation and impurity analysis?

Lazertinib is often synthesized as a methanesulfonate (mesylate) salt[1]. Variations in the crystallization process can yield different polymorphs or hydrate forms, such as Form A and Form B[5]. Form A, a specific hydrate crystal form, exhibits exceptionally high equilibrium solubility (>60 mg/mL in pH 4.0 buffer and water) compared to other forms[5].

- Troubleshooting Tip: If you experience erratic retention times, pressure spikes, or sample precipitation upon injection, verify the polymorphic form of your standard. Ensure that your sample diluent (e.g., Methanol) is capable of fully dissolving the specific polymorph to prevent in-column precipitation[4].

Section 2: Data Presentation

Table 1: Forced Degradation Conditions for Lazertinib Impurity Generation

| Degradation Condition | Stressor Agent | Expected Degradation Products | Causality / Mechanism |
|-----------------------|--|-------------------------------|---|
| Acidic Hydrolysis | 0.1N - 1.0N HCl | DP-1 | Cleavage of amide linkages; protonation-driven hydrolysis. |
| Alkaline Hydrolysis | 0.1N - 1.0N NaOH | DP-2 | Base-catalyzed nucleophilic attack on the acrylamide group. |
| Oxidative Stress | 3% - 30% H ₂ O ₂ | DP-3 | N-oxidation of the morpholine or dimethylamino moieties. |
| Reduction | Sodium Borohydride | DP-4 | Saturation of the Michael acceptor double bond. |
| Thermal / Photolytic | Heat (60°C) / UV Light | DP-5 | Radical-mediated degradation or thermal cleavage. |

Note: Degradation products DP-1 to DP-5 must be verified via LC-MS/MS monitoring the [M+H]⁺ ion^[4].

Table 2: Validated RP-HPLC Method Parameters for Impurity Resolution

| Parameter | Specification |
|----------------------|--|
| Column | Waters X-Terra RP-18 (150 mm x 4.6 mm, 3.5 μ m)[4] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (pH 2.25)[4] |
| Elution Mode | Isocratic (50:50 % v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | UV at 241 nm[4] |
| Linearity Range | 20 - 120 μ g/mL[4] |

Section 3: Experimental Protocols & Workflows

Protocol: Self-Validating Isolation and Purification of Lazertinib Impurities This methodology outlines the preparative workflow for isolating high-purity degradation standards for toxicological qualification and method validation[3].

Step 1: Degradation Sample Preparation

- Weigh 8 mg of Lazertinib reference standard and dissolve in Methanol to a total volume of 10 mL (Stock: 800 μ g/mL)[4].
- Dilute 1 mL of the stock solution to 10 mL with Methanol to achieve a working concentration of 80 μ g/mL[4].
- Apply the desired stressor (e.g., 3% H₂O₂ for 24 hours at room temperature) to generate the oxidative impurity (DP-3).
- Self-Validation (Mass Balance Check): Neutralize or quench the reaction. Analyze an aliquot via analytical HPLC to ensure the degradation is between 10% and 30%. Over-degradation (>30%) risks secondary degradation of the impurities themselves, skewing the impurity profile.

Step 2: Solid Phase Extraction (SPE) Enrichment

- Condition a C18 SPE cartridge with 5 mL Methanol followed by 5 mL of 0.1% Formic Acid in water.
- Load the neutralized degradation mixture onto the cartridge.
- Wash with 5% Acetonitrile in water to elute salts and highly polar artifacts.
- Elute the enriched Lazertinib and its primary impurities using 80% Acetonitrile.

Step 3: Preparative HPLC Fractionation

- Scale the analytical method (Table 2) to a preparative Waters X-Terra RP-18 column (e.g., 250 mm x 21.2 mm).
- Inject the SPE eluate and run the isocratic mobile phase (Acetonitrile : 0.1% Formic Acid, 50:50 v/v)[4].
- Monitor the eluent at 241 nm and collect fractions based on peak thresholding[4].

Step 4: LC-MS/MS Verification & Lyophilization

- Analyze a 10 µL aliquot of each collected fraction using UPLC-MS/MS[4].
- Confirm the identity of the impurity by evaluating the exact mass shift relative to the Lazertinib parent $[M+H]^+$ ion[4].
- Lyophilize the validated fractions at -50°C under vacuum (<0.1 mbar) for 48 hours to yield the purified solid impurity standard.



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Step-by-step workflow for the isolation and purification of Lazertinib impurity standards.

References

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- Structure–Activity Relationships of Inactive-Conformation Binding EGFR Inhibitors. NIH / PMC. [\[Link\]](#)
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